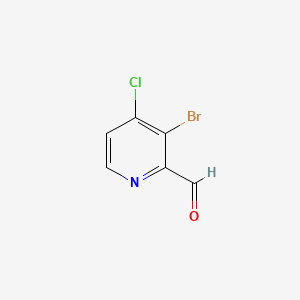

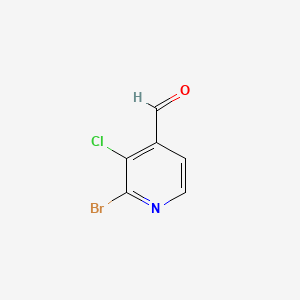

3-Bromo-4-chloropicolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

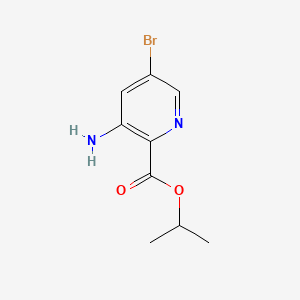

3-Bromo-4-chloropicolinaldehyde is a chemical compound that is commonly used in scientific research. It is a derivative of pyridine and has a wide range of applications in various fields of research.

Scientific Research Applications

Functionalization and Ligand Synthesis 3-Bromo-4-chloropicolinaldehyde serves as a versatile precursor in the synthesis of heteroditopic ligands, which are essential for binding metal salts in coordination chemistry. The one-pot bromo- and chloro-methylation of salicylaldehydes, including compounds similar to 3-Bromo-4-chloropicolinaldehyde, has been established as a flexible method to introduce functional arms for further applications in organic and coordination chemistry. This approach highlights the compound's utility in creating complex molecular architectures for metal ion recognition and catalysis (Wang et al., 2006).

Molecular Structure and Crystallography Research into the molecular structure of derivatives of 3-Bromo-4-chloropicolinaldehyde, such as 2-Bromo-4-chloro-6-(cyclohexyliminomethyl)phenol, provides insights into the intramolecular interactions and conformations of these compounds. The crystallographic analysis reveals the presence of intramolecular hydrogen bonding and the preferred conformations of the cyclohexyl rings, which are critical for understanding the reactivity and binding properties of these molecules (Dong-Yue Wang et al., 2011).

Enzymatic Reactions and Biocatalysis The compound's structural motifs are also found in biocatalytic processes, where enzymes catalyze the transformation of similar halogenated substrates. Studies on trans-3-chloroacrylic acid dehalogenase, for example, demonstrate the enzyme's ability to convert 3-bromo- and 3-chloroacrylate to malonate semialdehyde, shedding light on the potential for 3-Bromo-4-chloropicolinaldehyde and its derivatives in biocatalytic pathways. These findings have implications for environmental biotechnology, particularly in the degradation of halogenated organic compounds (Susan C Wang et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

3-bromo-4-chloropyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-6-4(8)1-2-9-5(6)3-10/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTMXKVAZSRJNL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-chloropicolinaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptane](/img/structure/B572272.png)

![2-methoxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B572293.png)